1-(4,6,8-Trimethylquinazolin-2-yl)guanidine
CAS No.: 351190-78-8
Cat. No.: VC4482220
Molecular Formula: C12H16ClN5
Molecular Weight: 265.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351190-78-8 |
---|---|
Molecular Formula | C12H16ClN5 |
Molecular Weight | 265.75 |
IUPAC Name | 2-(4,6,8-trimethylquinazolin-2-yl)guanidine |
Standard InChI | InChI=1S/C12H15N5/c1-6-4-7(2)10-9(5-6)8(3)15-12(16-10)17-11(13)14/h4-5H,1-3H3,(H4,13,14,15,16,17) |
Standard InChI Key | KMCATZSTDZKZGX-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)N)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. The substitution pattern (4,6,8-trimethyl) distinguishes it from closely related analogs. The guanidine group at position 2 introduces a strong electron-donating character, which influences its reactivity and binding affinity.
Molecular Formula: (inferred from analogs ).
Molecular Weight: 229.13 g/mol (calculated based on formula).
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(4,6,8-trimethylquinazolin-2-yl)guanidine can be inferred from methods used for analogous compounds. A typical three-step process involves:
-
Skraup Reaction: Condensation of substituted anilines with glycerol and sulfuric acid to form the quinazoline core .
-
Guanidine Introduction: Reaction of the quinazoline intermediate with dicyandiamide under acidic conditions .
-
Purification: Isolation via column chromatography and characterization using NMR and mass spectrometry .
For example, N-(4,6,7-trimethyl-quinazolin-2-yl)-guanidine (18a) was synthesized with a 28% yield by reacting 4,6,7-trimethylquinazolin-2-amine with dicyandiamide in dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) . Adapting this protocol for the 4,6,8-trimethyl isomer would require starting with 4,6,8-trimethylaniline, though this precursor’s availability is unclear.
Spectroscopic Characterization
Key spectral data from analogs provide benchmarks for identification:
-
NMR: Methyl groups resonate at δ 2.44–2.70 ppm, aromatic protons at δ 7.17–7.76 ppm .
-
NMR: Quinazoline carbons appear at δ 119–168 ppm, with methyl carbons at δ 21–22 ppm .
-
Mass Spectrometry: Molecular ion peaks at m/z 229.13 [M + 1] for the 4,6,7-trimethyl analog .
Physicochemical Properties
Limited data exist for the 4,6,8-trimethyl isomer, but properties can be extrapolated from analogs:
Table 2: Physicochemical Properties of Analogous Compounds
The 4,6,8-trimethyl derivative is expected to exhibit similar stability and solubility profiles due to its structural similarity.
Biological Activity and Applications
G-Quadruplex (G4) DNA Stabilization
Quinazoline derivatives are recognized as potent G4 DNA ligands, which stabilize oncogene promoter regions (e.g., c-MYC, c-KIT) and suppress transcription . For instance, N-(4,6,7-trimethyl-quinazolin-2-yl)-guanidine demonstrated affinity for G4 structures in biochemical assays, reducing cancer cell viability by downregulating c-MYC expression . The 4,6,8-trimethyl analog may exhibit enhanced binding due to increased hydrophobic interactions from the additional methyl group.
Pharmacokinetic Considerations
While pharmacokinetic data for the 4,6,8-trimethyl isomer are unavailable, related compounds show moderate bioavailability and blood-brain barrier permeability . Modifications like N-propionylation (e.g., PubChem CID 135516407 ) improve metabolic stability, suggesting strategies to optimize the 4,6,8-trimethyl derivative.
Challenges and Future Directions
-
Synthetic Accessibility: The 4,6,8-trimethyl substitution pattern requires specialized precursors, which may limit large-scale synthesis.
-
Biological Validation: Direct studies on G4 binding affinity and cytotoxicity are needed to confirm therapeutic potential.
-
Structure-Activity Relationships: Comparative studies with 4,6,7- and 4,6,8-trimethyl analogs could elucidate the impact of methyl positioning on bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume